Cas no 6332-04-3 (2-Propen-1-one,3-phenyl-1-(2,4,6-trimethylphenyl)-)

2-Propen-1-one,3-phenyl-1-(2,4,6-trimethylphenyl)- structure
6332-04-3 structure
Product name:2-Propen-1-one,3-phenyl-1-(2,4,6-trimethylphenyl)-
CAS No:6332-04-3
MF:C18H18O
MW:250.334925174713
CID:522166
PubChem ID:5355477

2-Propen-1-one,3-phenyl-1-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-phenyl-1-(2,4,6-trimethylphenyl)-
    • 1-Phenyl-3-(2.4.6-trimethyl-phenyl)-propen-(1)-on-(3); N-benzylidene-3-nitro-aniline; Benzal-3-nitroaniline; 2',4',6'-trimethyl-chalcone; Benzaldehyd-(3-nitro-anil); PhCH=NC6H4-NO2-m; WLN: WNR CNU1R; N-Benzyliden-3-nitro-anilin; N-(3-nitrobenzylidene)aniline; benzalacetomesitylene; Benzaldehyd-(3-nitro-phenylimin); N-Benzylidene-m-nitroaniline; N-BENZYLIDENE-m-NITRO ANILINE; AI3-19052; ANILINE, N-BENZYLIDENE-m-NITRO-; Benzenamine, 3-nit

Computed Properties

  • Exact Mass: 250.13584
  • Monoisotopic Mass: 250.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.048
  • Boiling Point: 418.9°C at 760 mmHg
  • Flash Point: 183.7°C
  • Refractive Index: 1.599
  • PSA: 17.07
  • LogP: 4.50790

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